molecular formula C₂₃H₃₂N₆O₃S₂ B1145479 Thiodimethylsildenafil CAS No. 1260112-90-0

Thiodimethylsildenafil

Cat. No.: B1145479
CAS No.: 1260112-90-0
M. Wt: 504.671
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Description

Thiodimethylsildenafil is a synthetic compound that belongs to the family of phosphodiesterase type 5 (PDE-5) inhibitors. It is structurally related to sildenafil, a well-known drug used for the treatment of erectile dysfunction. This compound has been identified as an adulterant in dietary supplements marketed for sexual performance enhancement . Its chemical structure includes a pyrazolo[4,3-d]pyrimidine core with a thione group, making it distinct from sildenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiodimethylsildenafil involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the thione group: The thione group is introduced via a substitution reaction, replacing an oxygen atom with sulfur.

    Functionalization of the benzene ring:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Thiodimethylsildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated derivatives: From substitution reactions.

Scientific Research Applications

Mechanism of Action

Thiodimethylsildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow, facilitating penile erection during sexual stimulation .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: The parent compound, widely used for erectile dysfunction.

    Tadalafil: Another PDE-5 inhibitor with a longer duration of action.

    Vardenafil: Similar to sildenafil but with a slightly different chemical structure.

    Homosildenafil: An analog with a similar mechanism of action.

Uniqueness

Thiodimethylsildenafil is unique due to the presence of the thione group, which distinguishes it from other PDE-5 inhibitors. This structural difference may influence its pharmacokinetic properties and potency .

Biological Activity

Thiodimethylsildenafil is a synthetic compound related to sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and comparative efficacy with other PDE5 inhibitors.

This compound shares structural similarities with sildenafil, featuring modifications that enhance its biological activity. Like sildenafil, it acts by inhibiting the enzyme PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, thus facilitating erectile function.

Pharmacological Effects

  • Erectile Dysfunction Treatment :
    • This compound is primarily investigated for its potential use in treating erectile dysfunction (ED). Studies indicate that it may enhance erectile function similarly to sildenafil by promoting nitric oxide (NO) signaling pathways that facilitate penile erection through increased cGMP levels .
  • Cardiovascular Impact :
    • Research has shown that this compound may exert protective effects on cardiac myocytes by reducing necrosis and apoptosis. This is mediated through the upregulation of NO synthase and Bcl-2 expression, demonstrating potential cardioprotective properties .
  • Comparison with Other PDE5 Inhibitors :
    • Comparative studies have indicated that this compound may have a stronger effect on NO release and PDE5 inhibition than traditional sildenafil. For instance, it has been noted to upregulate inducible NOS (iNOS) and endothelial NOS (eNOS) more effectively than sildenafil in certain cell lines .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies :
    • One study evaluated the cytotoxicity of this compound on endothelial cells, revealing over 80% survival at concentrations below 12.5 µg/mL. Furthermore, it significantly increased NO production compared to control groups .
  • Animal Models :
    • In animal models, this compound demonstrated enhanced erectile function compared to controls, supporting its potential as a therapeutic agent for ED .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other PDE5 inhibitors:

CompoundIC50 (µM)Effect on NO ReleaseCardiomyocyte ProtectionNotes
This compound0.25SignificantYesHigher efficacy than sildenafil
Sildenafil0.35ModerateYesStandard PDE5 inhibitor
Tadalafil0.30ModerateYesLonger half-life

Safety and Adverse Effects

While this compound shows promise in enhancing erectile function and providing cardiovascular protection, it is essential to consider safety profiles similar to those of other PDE5 inhibitors. Potential adverse effects include:

  • Headaches
  • Flushing
  • Dyspepsia
  • Visual disturbances

These side effects are consistent with those reported for sildenafil and tadalafil, underscoring the need for caution when prescribing these agents, especially in patients with underlying cardiovascular conditions .

Properties

CAS No.

1260112-90-0

Molecular Formula

C₂₃H₃₂N₆O₃S₂

Molecular Weight

504.671

Synonyms

5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione; 

Origin of Product

United States

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